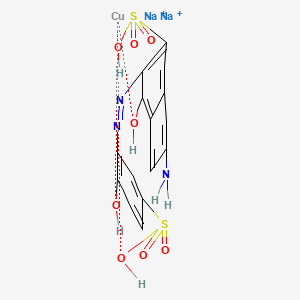
Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) is a complex organic compound known for its vibrant color properties. It is a dark purple powder that is soluble in water and ethanol, but insoluble in other organic solvents . This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) involves several steps. Initially, 3-amino-4-hydroxy-N-methylbenzenesulfonamide undergoes diazotization. This intermediate is then coupled with bis(4-hydroxy-2-sulfonaphthalene-7-yl)amine. The final step involves treating the product with an ammonia-containing copper sulfate solution to form the double copper complex .
Chemical Reactions Analysis
Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: It can also be reduced, which may alter the azo linkage and affect the color properties.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a pH indicator due to its color-changing properties under different pH conditions.
Biology: The compound is used in staining techniques for microscopy, helping to visualize cellular components.
Mechanism of Action
The mechanism of action of Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) involves its ability to form stable complexes with metal ions, particularly copper. The azo linkage and the sulfonate groups play a crucial role in binding to metal ions, which can affect the compound’s color properties and stability. The molecular targets and pathways involved include interactions with cellular components, leading to changes in color and fluorescence properties .
Comparison with Similar Compounds
Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) can be compared with other similar compounds, such as:
Disodium 7-amino-4-hydroxy-3-((2-hydroxy-5-sulphonatophenyl)azo)naphthalene-2-sulphonate: Similar in structure but without the copper complex.
Disodium 4-amino-3-((4’-((2,4-dihydroxyphenyl)azo)phenyl)azo)naphthalene-2,7-disulfonate: Another azo compound with different substituents affecting its color properties.
The uniqueness of Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) lies in its ability to form stable copper complexes, which enhances its color stability and makes it suitable for various industrial applications.
Biological Activity
Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) is an organic compound notable for its vibrant dark purple color and its solubility in water and ethanol. This compound has garnered attention in various scientific fields due to its significant biological activity, particularly in staining applications and interactions with metal ions.
Chemical Structure and Properties
The compound features a complex structure characterized by a naphthalene backbone with multiple functional groups, including amino, hydroxy, and sulfonate groups. These functional groups play a crucial role in its reactivity and biological interactions. The azo linkage, which connects the phenyl groups, is particularly important for its ability to bind metal ions like copper, enhancing its stability and color properties.
Biological Activity
Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) exhibits several biological activities:
Synthesis
The synthesis of Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) involves several key steps that typically include the formation of the azo linkage followed by sulfonation processes to introduce the sulfonate groups. This multi-step synthesis is crucial for achieving the desired properties of the final product.
Case Study 1: Microscopy Applications
In a study focused on histological staining techniques, Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) was utilized to stain tissue samples from various organisms. The results demonstrated high specificity for certain cell types, enabling clear visualization of cellular structures under microscopy.
Case Study 2: Interaction with Metal Ions
A research study investigated the interaction between this compound and various metal ions, particularly copper. The findings revealed that the binding affinity of the compound for Cu(II) ions significantly altered its spectral properties, indicating potential applications in biosensing technologies where metal ion detection is critical.
Comparative Analysis
To better understand the unique properties of Disodium (7-amino-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(4-))cuprate(2-) compared to similar compounds, a comparative analysis is presented below:
| Compound | Color | Solubility | Biological Application | Metal Ion Interaction |
|---|---|---|---|---|
| Disodium Cuprate | Dark Purple | Water, Ethanol | Staining in microscopy | Strong with Cu(II) |
| Other Azo Dyes | Various | Varies | Staining, dyeing fabrics | Moderate |
| Copper Complexes | Blue | Water | Catalysis | Strong |
Properties
CAS No. |
15738-74-6 |
|---|---|
Molecular Formula |
C16H13CuN3Na2O8S2+2 |
Molecular Weight |
548.9 g/mol |
IUPAC Name |
disodium;7-amino-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid;copper |
InChI |
InChI=1S/C16H13N3O8S2.Cu.2Na/c17-9-1-3-11-8(5-9)6-14(29(25,26)27)15(16(11)21)19-18-12-7-10(28(22,23)24)2-4-13(12)20;;;/h1-7,20-21H,17H2,(H,22,23,24)(H,25,26,27);;;/q;;2*+1 |
InChI Key |
KZNNRJHMAZPTHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1N)S(=O)(=O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)O.[Na+].[Na+].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















